
5-Fluoromuconolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoromuconolactone belongs to the class of organic compounds known as butenolides. These are dihydrofurans with a carbonyl group at the C2 carbon atom. 5-Fluoromuconolactone is soluble (in water) and a moderately acidic compound (based on its pKa).
5-Fluoromuconolactone is a butenolide.
Aplicaciones Científicas De Investigación
Mechanisms of Action in Cancer Treatment : 5-Fluoromuconolactone, through its derivative 5-Fluorouracil (5-FU), is widely used in cancer treatment. The mechanism of action involves interference with nucleotide synthesis and incorporation into DNA, contributing to its antineoplastic properties (Longley, Harkin, & Johnston, 2003).
Biochemistry and Pharmacology : The drug is metabolized via similar pathways as uracil, and its main antitumor activity is attributed to its impact on DNA synthesis. Resistance to 5-FU remains a significant clinical challenge (Diasio & Harris, 1989).
Enhancement of Radiation Therapy : In combination with radiation therapy, 5-FU has shown increased effectiveness in treating locally unresectable carcinoma of the stomach, pancreas, and large bowel (Moertel, Childs, Reitemeier, Colby, & Holbrook, 1969).
Applications in Experimental Cancer Chemotherapy : 5-FU and its derivatives have been found clinically useful in palliating patients suffering from advanced cancer, particularly in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).
Targeted Drug Delivery Systems : Research has explored using amine-functionalized metal-organic frameworks conjugated with folic acid as targeted biocompatible pH-responsive nanocarriers for 5-FU, offering potential in precision cancer treatments (Abazari, Ataei, Morsali, Slawin, & Carpenter-Warren, 2019).
In Vivo Metabolism Monitoring : 19F NMR techniques have been used to monitor the metabolism of 5-FU in tumors and liver, offering insights into the metabolic fate of the drug in clinical settings (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).
Conversion in Microbial Degradation Processes : The conversion of 2-Fluoromuconate to cis-Dienelactone by purified enzymes from various bacterial strains highlights the biochemical transformations 5-Fluoromuconolactone undergoes in microbial degradation pathways (Solyanikova, Moiseeva, Boeren, Boersma, Kolomytseva, Vervoort, Rietjens, Golovleva, & van Berkel, 2003).
Propiedades
Nombre del producto |
5-Fluoromuconolactone |
|---|---|
Fórmula molecular |
C6H5FO4 |
Peso molecular |
160.1 g/mol |
Nombre IUPAC |
2-fluoro-2-(5-oxo-2H-furan-2-yl)acetic acid |
InChI |
InChI=1S/C6H5FO4/c7-5(6(9)10)3-1-2-4(8)11-3/h1-3,5H,(H,9,10) |
Clave InChI |
YVULEJQYAMRENW-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC1C(C(=O)O)F |
SMILES canónico |
C1=CC(=O)OC1C(C(=O)O)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



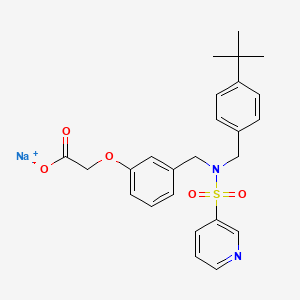

![(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)

![2-[6-(Hydroxymethyl)-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B1260826.png)
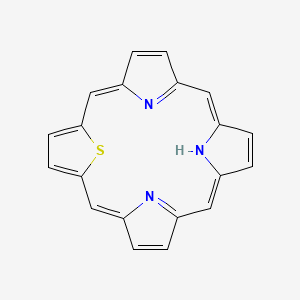
![(3R,5R)-7-[(1S,2S,6S,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1260828.png)
![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)
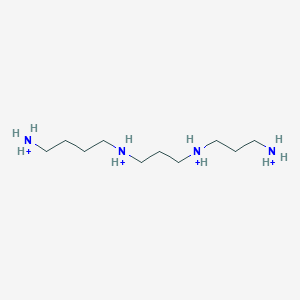
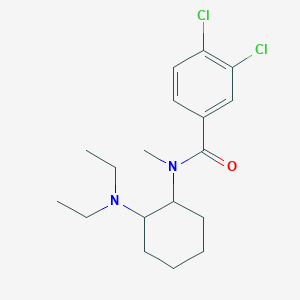
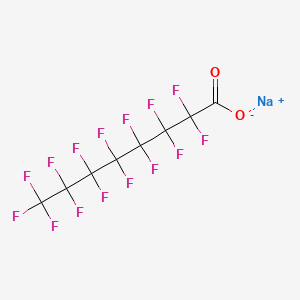
![Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate](/img/structure/B1260839.png)

